3,5-dimethyl-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-4-carboxamide
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Overview
Description
3,5-dimethyl-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-4-carboxamide is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by its unique structure, which includes a five-membered ring containing one oxygen and two nitrogen atoms. The presence of the trimethoxyphenyl group adds to its complexity and potential biological activity. Oxazole derivatives are known for their wide range of applications in medicinal chemistry due to their bioisosteric properties and diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-4-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of an α-haloketone with an amidoxime under basic conditions to form the oxazole ring.
Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable trimethoxyphenyl halide with the oxazole derivative.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the oxazole derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents for nucleophilic substitution or electrophilic aromatic substitution conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
3,5-dimethyl-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its bioisosteric properties and biological activities.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: The compound can be used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor antagonist, depending on its binding affinity and specificity. The trimethoxyphenyl group can enhance its binding to hydrophobic pockets in proteins, while the oxazole ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share a similar heterocyclic structure and are known for their biological activities.
1,2,4-Thiadiazole Derivatives: These compounds have a similar ring structure but contain sulfur instead of oxygen, leading to different chemical properties.
Uniqueness
3,5-dimethyl-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-4-carboxamide is unique due to the presence of the trimethoxyphenyl group, which enhances its biological activity and specificity. The combination of the oxazole ring and the trimethoxyphenyl group provides a unique framework for drug design and development.
Properties
IUPAC Name |
3,5-dimethyl-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c1-8-13(9(2)22-17-8)15(18)16-10-6-11(19-3)14(21-5)12(7-10)20-4/h6-7H,1-5H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGESUJKOEGSOOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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